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  • Product: 5-Methylisoxazol-3-amine hydrochloride

Core Science & Biosynthesis

Foundational

5-Methyl-3-isoxazolamine hydrochloride molecular weight and formula

The following technical guide details the chemical identity, synthesis, and application of 5-Methyl-3-isoxazolamine hydrochloride . Chemical Identity, Synthesis, and Pharmaceutical Applications[1] Executive Summary 5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Methyl-3-isoxazolamine hydrochloride .

Chemical Identity, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

5-Methyl-3-isoxazolamine (also known as 3-Amino-5-methylisoxazole) is a critical heterocyclic intermediate in the pharmaceutical industry, most notably as the precursor to the antibiotic Sulfamethoxazole . While often supplied as a free base (CAS 1072-67-9), the hydrochloride salt form is frequently generated in situ or isolated during process chemistry to enhance aqueous solubility, improve stability, or facilitate purification via crystallization. This guide provides a definitive reference for the molecular properties, synthetic pathways, and analytical characterization of this compound.

Fundamental Chemical Identity

The distinction between the free base and the hydrochloride salt is vital for accurate stoichiometric calculations in drug formulation and synthesis.

Molecular Data
PropertyFree BaseHydrochloride Salt
Systematic Name 5-Methylisoxazol-3-amine5-Methylisoxazol-3-amine hydrochloride
Common Name 3-Amino-5-methylisoxazole3-Amino-5-methylisoxazole HCl
CAS Number 1072-67-9 Not widely listed; refer to base CAS
Molecular Formula


(

)
Molecular Weight 98.10 g/mol 134.56 g/mol
Appearance White to off-white crystalline solidWhite hygroscopic powder
Melting Point 59–61 °C>150 °C (Decomposes)
Structural Analysis

The compound features an isoxazole ring (a five-membered heterocycle with adjacent oxygen and nitrogen atoms).

  • Position 3: Substituted with a primary amine group (

    
    ), acting as a nucleophile and a weak base.
    
  • Position 5: Substituted with a methyl group (

    
    ), providing lipophilicity and steric bulk.
    
  • Basicity: The exocyclic amine is weakly basic; however, protonation typically occurs at the ring nitrogen (

    
    ) in strong acid, forming the hydrochloride salt.
    

Synthetic Pathways & Mechanism[7]

The industrial synthesis of 5-Methyl-3-isoxazolamine typically involves the cyclization of acyclic precursors with hydroxylamine. The hydrochloride salt is formed in the final isolation step or by treating the free base with anhydrous HCl in an organic solvent (e.g., dioxane or ethanol).

Core Synthesis Protocol

The most robust route utilizes 3-aminocrotononitrile or acetylacetonitrile reacting with hydroxylamine hydrochloride .

Step-by-Step Methodology:

  • Precursor Formation: Reaction of acetonitrile with ethyl acetate in the presence of a strong base (NaH) yields acetylacetonitrile (beta-ketonitrile).

  • Cyclization: The beta-ketonitrile is treated with hydroxylamine hydrochloride (

    
    ) in an aqueous/alcoholic medium.
    
  • Mechanism: The hydroxylamine attacks the ketone carbonyl, forming an oxime intermediate. Subsequent intramolecular attack by the oxime oxygen on the nitrile carbon closes the ring.

  • Salt Formation: Addition of concentrated HCl to the crude reaction mixture precipitates the hydrochloride salt, which can be recrystallized for high purity.

Reaction Workflow Visualization

SynthesisPath Start Acetonitrile + Ethyl Acetate Inter1 Acetylacetonitrile (Beta-Ketonitrile) Start->Inter1 NaH, THF Cycliz Cyclization (pH 6-8, Reflux) Inter1->Cycliz Reagent Hydroxylamine HCl (NH2OH·HCl) Reagent->Cycliz Product 5-Methyl-3-isoxazolamine (Free Base) Cycliz->Product - H2O Salt 5-Methyl-3-isoxazolamine Hydrochloride Product->Salt + HCl (anhydrous)

Figure 1: Synthetic pathway from acyclic precursors to the hydrochloride salt.

Analytical Characterization

Verifying the identity and purity of 5-Methyl-3-isoxazolamine HCl requires specific analytical techniques. The salt form will exhibit distinct spectral shifts compared to the free base.

Proton NMR ( -NMR)

Solvent: DMSO-


 (Preferred for salt solubility)
  • 
     2.30 ppm (s, 3H):  Methyl group at position 5.
    
  • 
     6.05 ppm (s, 1H):  Ring proton at position 4.
    
  • 
     9.5-10.5 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ) in the salt form. Note: In the free base, the amine signal appears significantly upfield (~5.5 ppm).
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoxazole ring absorption).

  • Retention Time: The salt will dissociate in the mobile phase; the peak corresponds to the free base equilibrium but may elute slightly earlier due to ionic interactions if the pH is acidic.

Applications in Drug Discovery[8]

Sulfonamide Antibiotics

The primary industrial application is the synthesis of Sulfamethoxazole . The 3-amino group reacts with p-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride) to form the sulfonamide linkage.

  • Role: The isoxazole ring acts as a bioisostere for the pyridine ring found in other sulfonamides, optimizing the pKa (approx 5.7) for renal handling and bacterial folate synthesis inhibition.

Scaffold for Medicinal Chemistry

The 5-methyl-3-aminoisoxazole moiety is a "privileged structure" in drug design.

  • Valdecoxib (Bextra): A COX-2 inhibitor utilizing a substituted isoxazole core.

  • GABAA Agonists: Isoxazole analogues (like muscimol) structurally mimic GABA. The 5-methyl derivative is used to tune lipophilicity and blood-brain barrier penetration in derivative libraries.

Pharmacophore Mapping

Pharmacophore Isox Isoxazole Ring (Aromatic Scaffold) Target Biological Target (Enzyme/Receptor) Isox->Target Pi-Pi Stacking Amine 3-Amino Group (H-Bond Donor/Acceptor) Amine->Target H-Bonding Methyl 5-Methyl Group (Hydrophobic Pocket) Methyl->Target Van der Waals

Figure 2: Pharmacophore interaction points of the 5-methyl-3-isoxazolamine scaffold.

Handling, Stability, and Safety

Stability Profile
  • Free Base: Stable at room temperature but sensitive to light (photo-degradation) and oxidation over long periods.

  • Hydrochloride Salt: Significantly more stable towards oxidation. Hygroscopic; must be stored in a desiccator.

Safety Protocols (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood required.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-amino-5-methylisoxazole. Retrieved from [Link]

Exploratory

Technical Guide: Solubility & Handling of 5-Methylisoxazol-3-amine Hydrochloride

The following technical guide details the solubility, handling, and application protocols for 5-Methylisoxazol-3-amine hydrochloride . Solvent Selection, Stock Preparation, and Stability Profiles Executive Summary For re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, handling, and application protocols for 5-Methylisoxazol-3-amine hydrochloride .

Solvent Selection, Stock Preparation, and Stability Profiles

Executive Summary

For researchers and drug development professionals, 5-Methylisoxazol-3-amine hydrochloride (CAS 60959-25-3) presents a specific solubility profile governed by its weakly basic isoxazole amine moiety (pKa


 2.4).[1][2][3] While the hydrochloride salt form offers superior initial solubility in water compared to its free base counterpart (CAS 1072-67-9), it carries a high risk of precipitation upon buffering to physiological pH.[1][4]

This guide provides a definitive analysis of solvent compatibility, detailing why DMSO is the preferred vehicle for stock storage, while acidified water is the mechanism for aqueous dissolution.[2][4][5]

Physicochemical Profile & Salt Form Implications[2][4][5]

Understanding the dissociation mechanics of the hydrochloride salt is critical for preventing experimental failure (precipitation).[1][4][5]

PropertyData / CharacteristicImplication for Solubility
Compound Name 5-Methylisoxazol-3-amine HClSpecific salt form; distinct from free base.[1][2]
MW ~134.56 g/mol (HCl salt)Small molecule; rapid dissolution kinetics.[1][3][4][5]
pKa (Conj. Acid) ~2.40 (Predicted)Critical: The compound is only protonated (ionic) at pH < 2.[4][5]4.
Hygroscopicity Moderate to HighThe HCl salt will absorb atmospheric water; store with desiccants.[1][4][5]
The "pH Trap" in Aqueous Solubility

Unlike aliphatic amine salts (which remain charged at pH 7.4), the 5-methylisoxazol-3-ammonium cation is a weak acid.[1]

  • In Water (

    
    ):  The salt dissolves, dissociating into the protonated amine and chloride ions.[4][5] The solution becomes acidic (pH ~2–3), maintaining the soluble ionic form.[4][5]
    
  • In PBS (pH 7.4): The buffer neutralizes the proton.[1][4][5] The equilibrium shifts rapidly to the Free Base form.[1][4][5] If the concentration exceeds the free base solubility limit (~5–55 mg/mL), the compound will precipitate immediately .[4][5]

Solubility Analysis: Water vs. DMSO[1][4][5][6][7]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Recommended for Stock Solutions DMSO is the superior solvent for preparing high-concentration master stocks.[1][5] It acts as a polar aprotic acceptor, effectively disrupting the crystal lattice without relying on protonation state.[1][4][5]

  • Solubility Limit:

    
     50 mg/mL (approx. 370 mM).[1][4][5]
    
  • Mechanism: Dipole-dipole interactions stabilize both the isoxazole ring and the HCl ion pair.[1]

  • Advantages:

    • Cryoprotection: Prevents freeze-thaw degradation better than water.[1][5]

    • Sterility: DMSO is bacteriostatic at high concentrations.[1][4][5]

    • pH Independence: Solubility is not compromised by the salt's dissociation equilibrium.[1][4][5]

Solubility in Water (Aqueous Media)

Status: Conditional (pH Dependent) Water is an excellent solvent only if the pH remains acidic.[1][3][4][5]

  • Solubility Limit (Acidic pH < 2): > 100 mg/mL (Highly Soluble).[1][4][5]

  • Solubility Limit (Neutral pH 7.4): Drops to Free Base limit (~5 mg/mL).

  • Risk Factor: "Salting out" or "pH crashing" upon dilution into assay media.[1][4][5]

Mechanistic Visualization

The following diagram illustrates the solvation mechanisms and the critical pH-dependent transition in aqueous environments.

G HCl_Solid Solid HCl Salt (Crystal Lattice) DMSO_Soln DMSO Solution (Stable Stock) HCl_Solid->DMSO_Soln Dipole Solvation (High Solubility) Water_Acid Acidic Water (pH < 2.4) Ionic Form (Soluble) HCl_Solid->Water_Acid Dissociation (R-NH3+ + Cl-) Buffer_Neut Buffered Media (pH 7.4) Free Base Form DMSO_Soln->Buffer_Neut Dilution (1:1000) Water_Acid->Buffer_Neut Deprotonation (Buffer Addition) Precip PRECIPITATION (If > 5 mg/mL) Buffer_Neut->Precip Supersaturation

Figure 1: Solvation pathways showing the stability of DMSO stocks versus the precipitation risk in neutral aqueous buffers.[2][4][5]

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Purpose: Long-term storage and high-concentration dosing.[1][5]

  • Calculate Mass: For 10 mL of 100 mM stock, weigh 134.6 mg of 5-Methylisoxazol-3-amine HCl.[1]

  • Solvent Addition: Add 10 mL of sterile, anhydrous DMSO (Grade

    
     99.9%).
    
  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Aliquot: Dispense into light-protective amber vials (200 µL – 500 µL aliquots) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Dilution for Biological Assays

Purpose: Introducing the compound to cells or proteins without precipitation.[1][4][5]

  • Start with DMSO Stock: Thaw the 100 mM DMSO stock.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 1:10 in pure water first (not buffer).[1][4][5] The acidity of the HCl salt will keep it soluble.[1][4][5]

    • Result: 10 mM solution in 10% DMSO/Water (Acidic).[1][4][5]

  • Final Dosing:

    • Add the intermediate solution to your cell culture media (e.g., DMEM + 10% FBS).[4][5]

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.

    • Example: Add 1 µL of 100 mM Stock to 1 mL Media = 100 µM final (0.1% DMSO).[1][4][5]

    • Observation: Check for turbidity immediately.[1][4][5] At 100 µM, the compound is well below the free base solubility limit (~50 mM) and will remain dissolved.[4][5]

Troubleshooting & Stability Guide

IssueCauseSolution
Precipitation in PBS pH shift caused deprotonation to insoluble free base.[1]Lower the working concentration or add a co-solvent (e.g., 20% Cyclodextrin).[4][5]
Yellowing of Stock Oxidation of the amine group.[1][4][5]Store under nitrogen/argon; ensure DMSO is anhydrous.[1][4][5]
"Oiling Out" High salt concentration in non-polar media.[1][4][5]The HCl salt is polar; do not use pure Ether or Hexane.[1][4][5] Use DMSO or Methanol.[1][4][5]
Stability Note

The isoxazole ring is generally stable, but the primary amine is susceptible to oxidation.[2][3][4][5] The HCl salt is hygroscopic; if the powder clumps, it has absorbed moisture, which will alter the effective molecular weight.[4][5] Always re-verify concentration via absorbance (if extinction coefficient is known) or assume a 5-10% mass error for old stocks. [1][4]

References

  • PubChem. (2025).[4][5] 5-Amino-3-methylisoxazole (Free Base Properties).[1] National Library of Medicine.[4][5] [Link][2][4][5]

  • Gaylord Chemical. (2023).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data & Application Guide. [Link][3][4][5]

  • ResearchGate. (2016).[4][5][6] Solubility of amine salts in DMSO vs Water. [Link]

Sources

Protocols & Analytical Methods

Method

5-Methylisoxazol-3-amine hydrochloride in solid-phase peptide synthesis (SPPS)

Application Note: High-Efficiency Solid-Phase Coupling of 5-Methylisoxazol-3-amine Hydrochloride Executive Summary 5-Methylisoxazol-3-amine (CAS: 1072-67-9; HCl salt: 60959-25-3) is a critical heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Coupling of 5-Methylisoxazol-3-amine Hydrochloride

Executive Summary

5-Methylisoxazol-3-amine (CAS: 1072-67-9; HCl salt: 60959-25-3) is a critical heterocyclic building block used to introduce isoxazole bioisosteres into peptide backbones. These moieties mimic amide bonds while offering improved metabolic stability and altered hydrogen-bonding properties, commonly seen in protease inhibitors and sulfonamide antibiotics (e.g., Sulfamethoxazole).

The Challenge: In Solid-Phase Peptide Synthesis (SPPS), this molecule presents a specific chemical hurdle: extreme weak nucleophilicity . The electron-withdrawing nature of the isoxazole ring (specifically the oxygen atom) delocalizes the lone pair of the exocyclic amine, dropping its conjugate acid pKa to ~2.4. Standard carbodiimide couplings (DIC/HOBt) often fail, leading to incomplete conversion and deletion sequences.

The Solution: This guide details an optimized protocol utilizing HATU/HOAt activation combined with microwave irradiation and in-situ salt neutralization to achieve >98% coupling efficiency.

Chemical Profile & Strategic Considerations

PropertyDataImplication for SPPS
Compound 5-Methylisoxazol-3-amine HClRequires base neutralization before reaction.
MW 98.10 g/mol (Free base)Small molecule; diffusion into resin is fast.
pKa (Conjugate Acid) ~2.40Critical: The amine is approx. 1,000,000x less basic than a standard N-terminal amine (pKa ~8-9). It is a very poor nucleophile.
Solubility Soluble in DMSO, DMFCompatible with standard SPPS solvents.
Side Reactions Ring opening (rare)Stable under standard Fmoc deprotection (20% Piperidine).
Mechanistic Insight: The Nucleophilicity Trap

Unlike aliphatic amines, the amino group on the isoxazole ring donates electron density into the


-system of the heteroaromatic ring. This "resonance sink" makes the nitrogen lone pair less available to attack the activated carbonyl species on the resin.
  • Standard Activation (HBTU/DIC): Generates an O-acylisourea or OBt ester. The isoxazole amine is often too weak to displace these leaving groups at a reasonable rate.

  • High-Efficiency Activation (HATU/HOAt): Generates an O-At ester (7-azabenzotriazole). The pyridine nitrogen in the HOAt ring provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating the attack of weak nucleophiles.

Experimental Protocols

Materials Required
  • Resin: Rink Amide or Wang resin (pre-loaded with Asp/Glu for side-chain modification, or C-terminal acid).

  • Reagents: 5-Methylisoxazol-3-amine HCl, HATU, HOAt (0.5M in DMF), DIPEA (Dieckmann Base).

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue) or heated shaker.

Protocol A: Preparation of the "Free Base" Stock Solution

Note: The HCl salt must be neutralized. While in-situ neutralization is possible, pre-solubilization ensures homogeneity.

  • Weigh 5-Methylisoxazol-3-amine HCl (10 eq. relative to resin loading).[1][2]

  • Dissolve in minimum DMF .

  • Add DIPEA (10 eq.).

    • Observation: A slight precipitate (DIPEA·HCl) may form.[3][4][5]

    • Action: Centrifuge or filter through a 0.45 µm syringe filter if using an automated synthesizer to prevent line blockage.

  • The supernatant contains the reactive free amine.

Protocol B: Microwave-Assisted On-Resin Coupling

Target: Coupling to a resin-bound Carboxylic Acid (e.g., Fmoc-Glu(OAryl)-Resin or C-terminal acid).

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin in DCM (15 min), then wash with DMF (3 x 2 min).

  • Activation (Pre-activation is risky; In-situ is preferred):

    • Add Fmoc-Amino Acid or Resin-bound Acid (already on bead).

    • If coupling the Isoxazole to a resin-bound acid:

      • Add HATU (5 eq. relative to resin) dissolved in DMF.[1][6]

      • Add HOAt (5 eq.) in DMF.

      • Add DIPEA (10 eq.). Note: 5 eq. neutralizes the activator, 5 eq. maintains basicity.

  • Coupling Reaction:

    • Add the 5-Methylisoxazol-3-amine solution (from Protocol A) immediately.

    • Microwave Conditions:

      • Temp: 75°C

      • Power: 30W (variable)

      • Time: 20 minutes.

    • Manual Alternative: Shake at 60°C for 2 hours. Room temperature coupling is NOT recommended.

  • Washing:

    • Drain and wash with DMF (4 x 1 min) to remove excess reagents and DIPEA·HCl salts.[3][7]

  • Monitoring (Kaiser Test is Unreliable):

    • Why: The Kaiser test detects primary amines. You are reacting with an amine, but the resin has an acid.

    • Method: Use the Chloranil Test (for secondary amines/difficult sequences) or micro-cleavage followed by HPLC/MS to verify conversion.

Visualization: Logic & Workflow

Figure 1: Decision Logic for Coupling Weak Heterocyclic Amines

CouplingLogic Start Start: Coupling 5-Methylisoxazol-3-amine CheckForm Is it HCl Salt? Start->CheckForm Neutralize Add 1.0 eq DIPEA per eq of Amine (Pre-neutralization recommended) CheckForm->Neutralize Yes SelectActivator Select Activator System CheckForm->SelectActivator No (Free Base) Neutralize->SelectActivator Standard DIC/HOBt (Standard) SelectActivator->Standard Avoid Advanced HATU/HOAt (High Efficiency) SelectActivator->Advanced Recommended Reaction Coupling Reaction Standard->Reaction ResultBad Incomplete Coupling (Deletion Sequences) Standard->ResultBad Advanced->Reaction Temp Apply Heat (75°C MW) Reaction->Temp ResultGood >98% Conversion (Stable Amide) Temp->ResultGood

Caption: Decision matrix for overcoming the low nucleophilicity of isoxazole amines. Note the critical requirement for HATU/HOAt and heat.

Figure 2: The Optimized SPPS Cycle

SPPS_Cycle Resin Resin-Bound Carboxylic Acid Activate Activation: HATU + HOAt + DIPEA Resin->Activate Step 1 Intermediate Activated Ester (O-At species) Activate->Intermediate In-situ AddAmine Add 5-Methylisoxazol-3-amine (Excess 5-10 eq) Intermediate->AddAmine Step 2 Microwave Microwave Irradiation 75°C, 20 min AddAmine->Microwave Energy Input Wash Wash DMF/DCM Microwave->Wash Complete Final Isoxazole-Modified Peptide Wash->Final

Caption: Step-by-step workflow for the microwave-assisted coupling of 5-methylisoxazol-3-amine to a resin-bound peptide.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<50%) Inufficient activation of the carboxylic acid.Switch from HBTU to HATU/HOAt . Ensure anhydrous solvents are used (water competes with the weak amine).
Precipitate in Line DIPEA·HCl salt formation.[3]Pre-neutralize the amine HCl salt in a vial, centrifuge, and use only the supernatant.
No Reaction Amine protonated (pH too low).Ensure excess DIPEA (at least 2 eq. per eq. of HCl salt + 1 eq. for activation). Check pH of reaction slurry (should be basic, pH > 8).
Racemization Over-activation/High Temp.If coupling to a chiral amino acid (e.g., Asp), reduce temp to 50°C and extend time to 45 min. Use Sym-collidine instead of DIPEA.[3]

References

  • Albericio, F., & Byman, J. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Bachor, U., et al. (2022).[2] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.[2]

  • PubChem. (2025). Compound Summary: 5-Methylisoxazol-3-amine.[7][8][9][10] National Library of Medicine.

  • De Luca, L., et al. (2001).[11] Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. Journal of Organic Chemistry, 66(20), 6823-5.[11]

  • Fisher Scientific. (2025). Amide Synthesis: Schotten-Baumann and Peptide Coupling Methods.

Sources

Application

Application Note: Optimized Reaction Conditions for 3-Amino-5-methylisoxazole with Sulfonyl Chlorides

Executive Summary The sulfonylation of 3-amino-5-methylisoxazole (CAS: 1072-67-9) presents a specific challenge in medicinal chemistry due to the reduced nucleophilicity of the exocyclic amino group. Unlike electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylation of 3-amino-5-methylisoxazole (CAS: 1072-67-9) presents a specific challenge in medicinal chemistry due to the reduced nucleophilicity of the exocyclic amino group. Unlike electron-rich anilines or alkyl amines, the isoxazole ring acts as an electron-withdrawing sink, stabilizing the amine lone pair and raising the activation energy for nucleophilic attack on sulfonyl chlorides.

This Application Note provides two distinct, validated protocols to overcome this electronic deactivation:

  • Method A (The Classic Approach): Pyridine-mediated coupling, ideal for robust scale-up and acid-stable substrates.

  • Method B (The Catalytic Approach): DMAP-catalyzed sulfonylation in dichloromethane (DCM), designed for mild conditions, rapid kinetics, and ease of workup.

Mechanistic Insight & Challenges

The Nucleophilicity Problem

The 3-amino-5-methylisoxazole moiety is a critical pharmacophore (e.g., in Sulfamethoxazole). However, the nitrogen atom at position 3 is significantly less basic (


 of conjugate acid 

2.0–2.5) compared to aniline (

). The lone pair delocalization into the

-deficient isoxazole ring renders standard "mix-and-stir" methods with weak bases (like bicarbonate) inefficient, often leading to hydrolysis of the sulfonyl chloride rather than amide formation.
The Solution: Nucleophilic Catalysis

To drive the reaction, we utilize 4-Dimethylaminopyridine (DMAP) in Method B. DMAP acts as a "super-nucleophile," attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is far more electrophilic than the parent sulfonyl chloride, facilitating rapid attack by the sluggish isoxazole amine.

Mechanistic Pathway (Visualization)

G R1 Sulfonyl Chloride (R-SO2-Cl) Inter Sulfonyl-DMAP+ (Activated Intermediate) R1->Inter Fast Attack (-Cl-) Cat DMAP (Catalyst) Cat->Inter TS Tetrahedral Intermediate Inter->TS Amine Attack Amine 3-Amino-5-methylisoxazole (Weak Nucleophile) Amine->TS Prod Sulfonamide Product TS->Prod Collapse (+DMAP release) Base Auxiliary Base (Et3N/Pyridine) TS->Base H+ Scavenging Prod->Cat Catalyst Turnover

Figure 1: Catalytic cycle showing the activation of sulfonyl chloride by DMAP, lowering the energy barrier for the weak isoxazole nucleophile.

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Standard)

Best for: Large-scale synthesis, simple sulfonyl chlorides, and cost-sensitive processes.

Rationale: Pyridine serves a dual role as both the solvent and the proton scavenger. It forms a weak activated complex with the sulfonyl chloride (less active than DMAP but sufficient at high concentrations).

Reagents:

  • 3-Amino-5-methylisoxazole (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 – 1.2 equiv)
    
  • Solvent: Anhydrous Pyridine (5–10 volumes)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 3-amino-5-methylisoxazole (1.0 equiv) and anhydrous pyridine. Stir until fully dissolved.

  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Exotherms can degrade the sulfonyl chloride.
    
  • Addition: Add the sulfonyl chloride portion-wise over 15–20 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. If starting material remains after 12h, heat to

      
      .
      
  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into a beaker containing ice-cold dilute HCl (1M, ~10 equiv relative to pyridine).

    • Observation: The pyridine is protonated and solubilized; the sulfonamide product typically precipitates as an off-white solid.

    • Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: DMAP-Catalyzed Protocol (High Efficiency)

Best for: Valuable/scarce amines, complex sulfonyl chlorides, or parallel synthesis libraries.

Rationale: Uses a non-nucleophilic solvent (DCM) and a catalytic "transfer agent" (DMAP) to accelerate the reaction without requiring harsh heating or difficult pyridine removal.

Reagents:

  • 3-Amino-5-methylisoxazole (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 volumes)

Protocol:

  • Setup: Oven-dried glassware,

    
     atmosphere.
    
  • Mixture: Dissolve 3-amino-5-methylisoxazole (1.0 equiv),

    
     (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
    
  • Addition: Cool to

    
    . Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
    
  • Reaction: Warm to RT immediately. Stir for 2–6 hours.

    • Note: The reaction is often complete within 2 hours due to DMAP acceleration.

  • Workup:

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (to remove DMAP/Et3N).

    • Wash with Sat.

      
       (to remove unreacted sulfonyl chloride hydrolysis products).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically 0-5% MeOH in DCM or EtOAc/Hexane gradient).

Data Summary & Comparison

FeatureMethod A (Pyridine)Method B (DMAP/DCM)
Reaction Rate Moderate (4–12 h)Fast (1–4 h)
Temperature

(sometimes

)

Workup Difficulty Medium (Pyridine removal requires acid)Low (Aqueous extraction)
Yield (Typical) 75 – 85%85 – 95%
Suitability Scale-up (>10g)Discovery / Library Synthesis
Risk Pyridine toxicity/smellDMAP is toxic (handle with care)

Troubleshooting & Decision Matrix

Common Failure Modes:

  • Hydrolysis: Sulfonyl chloride converts to sulfonic acid before reacting. Cause: Wet solvent. Fix: Distill pyridine/DCM or use molecular sieves.

  • Bis-sulfonylation: Formation of

    
    . Cause: Excess sulfonyl chloride or too high temperature. Fix: Strict 1.1 equiv stoichiometry; slow addition at 
    
    
    
    .
  • No Reaction: Cause: Extreme deactivation of amine. Fix: Switch to Method B and increase DMAP to 0.5 equiv, or reflux in dioxane.

DecisionTree Start Start: 3-Amino-5-methylisoxazole + Sulfonyl Chloride Scale Is Scale > 10g? Start->Scale AcidSens Is Product Acid Sensitive? Scale->AcidSens No (<10g) MethodA Use Method A (Pyridine) Scale->MethodA Yes (>10g) MethodB Use Method B (DCM + DMAP) AcidSens->MethodB Yes (Avoid HCl workup) AcidSens->MethodB No (Speed preferred)

Figure 2: Decision matrix for selecting the optimal sulfonylation protocol.

References

  • General Sulfonylation Mechanism & DMAP Catalysis

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link

  • Synthesis of Sulfamethoxazole (Historical Context)

    • Den Hollander, C. W. (1970). "Process for the purification of 3-amino-5-methylisoxazole." U.S. Patent 3,536,729.[1] (Describes the precursor handling and classic sulfonylation conditions). Link

  • Modern Heteroaryl Sulfonylation (Nickel/Photoredox - Advanced Context)

    • Note: While advanced, this highlights the difficulty of these bonds.
    • MacMillan Group (2018). "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." Princeton University Research. Link

  • Reactivity of 3-Aminoisoxazoles

    • Pilo, S. G., et al. (2014).[2] "Interaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-3R-1H-pyrazoles..." Chemistry of Heterocyclic Compounds. Link

Sources

Method

Procedure for N-acylation of 3-amino-5-methylisoxazole hydrochloride

Application Note: Optimized Procedures for N-Acylation of 3-Amino-5-methylisoxazole Hydrochloride Abstract This application note details the robust synthesis of N-acylated derivatives of 3-amino-5-methylisoxazole, starti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Procedures for N-Acylation of 3-Amino-5-methylisoxazole Hydrochloride

Abstract This application note details the robust synthesis of N-acylated derivatives of 3-amino-5-methylisoxazole, starting from its hydrochloride salt. Due to the electron-withdrawing nature of the isoxazole ring, the exocyclic amine at position 3 exhibits reduced nucleophilicity compared to standard alkyl amines. This guide provides two validated protocols: Method A uses acid chlorides for high-throughput efficiency, while Method B employs HATU-mediated coupling for sensitive carboxylic acids. Critical attention is given to the in situ neutralization of the hydrochloride salt to ensure stoichiometric accuracy and reaction success.

Introduction & Mechanistic Insight

The 3-amino-5-methylisoxazole scaffold is a privileged structure in medicinal chemistry, most notably as the core of the antibiotic sulfamethoxazole. However, functionalizing the exocyclic amine presents specific challenges:

  • Reduced Nucleophilicity: The lone pair on the exocyclic nitrogen is partially delocalized into the aromatic isoxazole ring, giving it significant imidic character (

    
     for the conjugate acid). Standard acylation conditions often require activation (e.g., DMAP catalysis) or forcing conditions (heat).
    
  • Regioselectivity: While the exocyclic amine is the primary nucleophile, the ring nitrogen (N2) can compete under highly basic or forcing conditions, potentially leading to bis-acylation or N2-acylation.

  • Salt Management: The starting material is supplied as the hydrochloride salt (R-NH

    
     HCl). Failure to fully neutralize this salt before adding the electrophile is a common cause of low yields.
    

Reaction Strategy & Mechanism

The acylation proceeds via a base-mediated nucleophilic addition-elimination mechanism. The choice of base is critical: it must be strong enough to deprotonate the hydrochloride salt (


 of protonated pyridine 

5.2; TEA

10.7) but non-nucleophilic to avoid side reactions with the acylating agent.

Mechanism Diagram:

AcylationMechanism Salt 3-Amino-5-methylisoxazole HCl Salt FreeBase Free Amine (Nucleophile) Salt->FreeBase Deprotonation (-HCl) Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Base Base (TEA/Pyridine) Base->FreeBase promotes Byproduct Base-HCl Salt Base->Byproduct AcCl Acyl Chloride (Electrophile) AcCl->Intermediate Product N-Acylated Product Intermediate->Product Elimination of Cl- Intermediate->Byproduct Cl- capture

Caption: Mechanistic pathway for the base-mediated activation and acylation of 3-amino-5-methylisoxazole.

Experimental Protocols

Method A: Acylation using Acid Chlorides (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.

Reagents:

  • 3-Amino-5-methylisoxazole HCl (1.0 equiv)

  • Acid Chloride (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Note: 1.0 equiv is consumed to neutralize the HCl salt; 1.0+ equiv acts as the acid scavenger.

  • Solvent: Dichloromethane (DCM) (anhydrous) or Tetrahydrofuran (THF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional but recommended for sluggish reactions.

Procedure:

  • Salt Neutralization: In an oven-dried round-bottom flask, suspend 3-amino-5-methylisoxazole HCl (1.0 g, 7.43 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Cool the suspension to 0°C (ice bath). Add TEA (2.6 mL, 18.6 mmol) dropwise. The suspension should clear as the free base is liberated and TEA

    
    HCl forms (or remains suspended). Stir for 15 minutes.
    
  • Acylation: Add the Acid Chloride (8.2 mmol) dropwise over 10 minutes to control the exotherm.

    • Tip: If using solid acid chlorides, dissolve in a minimal amount of DCM first.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The amine spot (lower Rf) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 0.5 M HCl (2 x 30 mL) to remove excess base and unreacted isoxazole amine.

    • Wash with Sat. NaHCO

      
        (1 x 30 mL) to neutralize acid traces.
      
    • Wash with Brine (1 x 30 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (0-5% MeOH in DCM).

Method B: Acylation using Carboxylic Acids (Coupling Agents)

Best for: Complex acids, amino acids, or when the acid chloride is unstable.

Reagents:

  • 3-Amino-5-methylisoxazole HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.5 equiv) / HOBt (1.5 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) - Required for solubility of HATU and polar intermediates.

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (5 mL/g substrate). Add DIPEA (1.0 equiv) and stir for 5 minutes at RT to form the active ester.

  • Amine Preparation: In a separate flask, dissolve 3-amino-5-methylisoxazole HCl (1.0 equiv) in DMF. Add DIPEA (2.5 equiv) to neutralize the salt.

  • Coupling: Add the activated acid solution to the amine solution.

  • Reaction: Stir at RT for 12–18 hours.

    • Note: Due to low nucleophilicity, these couplings are slower than typical peptide bonds. Heating to 50°C may be required for sterically hindered acids.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with Sat. NaHCO

      
       and Brine.
      
    • Dry, concentrate, and purify.[1][2][3]

Workflow Visualization

Workflow cluster_0 Step 1: Free-Basing cluster_1 Step 2: Acylation cluster_2 Step 3: Workup Start Start: 3-Amino-5-methylisoxazole HCl Salt Solvent Suspend in DCM or DMF Start->Solvent BaseAdd Add Excess Base (TEA/DIPEA > 2 equiv) Solvent->BaseAdd Reagent Add Electrophile (Acid Chloride or HATU-Ester) BaseAdd->Reagent Monitor Monitor TLC/LCMS (Check for disappearance of amine) Reagent->Monitor Wash1 Acid Wash (0.5M HCl) *Removes unreacted amine* Monitor->Wash1 Complete Wash2 Base Wash (NaHCO3) *Removes acid byproducts* Wash1->Wash2 Dry Dry & Concentrate Wash2->Dry

Caption: Step-by-step operational workflow for the synthesis of N-acylated isoxazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of HCl salt.Ensure at least 2.5 equiv of base is used.[4] Check pH of reaction mixture (should be basic, pH > 9).
No Reaction Low nucleophilicity of amine.Add 10 mol% DMAP as a nucleophilic catalyst. Heat reaction to reflux (DCM) or 60°C (DMF).
Bis-Acylation Excess acylating agent or high temperature.Strict stoichiometry (1.05 equiv of acid chloride). Keep reaction at 0°C initially.
Hydrolysis of Product Product instability in strong acid/base.Avoid strong acid washes if the amide bond is labile. Use Citric Acid (10%) instead of HCl for workup.

References

  • Synthesis of 3-Amino-5-methylisoxazole Derivatives: ChemicalBook Protocols. Standard synthesis and properties of CAS 1072-67-9.

  • Acylation of Heterocyclic Amines: ResearchGate. "Regioselective N-acylation of nitrogenous heterocyclic compounds." Discusses the reactivity of amino-azoles.

  • Sulfamethoxazole Intermediates: PubChem. 3-Amino-5-methylisoxazole compound summary and reactivity data.

  • Amide Coupling Reagents: Sigma-Aldrich. Technical guide on HATU/EDC coupling chemistries for weak amines.

Sources

Application

Application Note: 5-Methylisoxazol-3-amine HCl in Pharmaceutical Synthesis

The following Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical industry. It focuses on the critical intermediate 5-Methylisoxazol-3-amine Hydrochloride , detailin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical industry. It focuses on the critical intermediate 5-Methylisoxazol-3-amine Hydrochloride , detailing its physicochemical properties, synthetic utility, and specific protocols for drug development.

Document Type: Technical Protocol & Application Guide Subject: 5-Methylisoxazol-3-amine Hydrochloride (CAS 60959-25-3 / Free Base 1072-67-9) Target Audience: Medicinal Chemists, Process Development Scientists

Abstract & Strategic Significance

5-Methylisoxazol-3-amine is a privileged heterocyclic building block, most notably serving as the "A-ring" amine in the industrial synthesis of Sulfamethoxazole , a WHO Essential Medicine. Beyond antibiotics, this scaffold is increasingly utilized in modern medicinal chemistry to synthesize kinase inhibitors , bromodomain inhibitors , and peptidomimetics due to the isoxazole ring's ability to function as a bioisostere for amide bonds and phenyl rings.

This guide provides a validated workflow for utilizing the hydrochloride salt form, which offers superior stability and shelf-life compared to the free base, requiring specific neutralization strategies during synthesis.

Chemical Profile & Specifications

PropertySpecificationNotes
Chemical Name 5-Methylisoxazol-3-amine HydrochlorideAlso: 3-Amino-5-methylisoxazole HCl
CAS Number 60959-25-3 (Salt) / 1072-67-9 (Base)Ensure correct CAS for regulatory filing.
Molecular Formula C₄H₆N₂O[1][2] · HClMW: 134.56 g/mol (Salt)
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Solubility Water (High), DMSO (>50 mg/mL), MethanolInsoluble in non-polar solvents (Hexane).
pKa ~2.40 (Conjugate acid)Weakly basic amine due to electron-withdrawing ring.
Melting Point 168–171 °C (Free base derived)Salt decomposes >200 °C.

Core Application: Synthesis of Sulfonamide Antibiotics

The primary industrial application of this intermediate is the synthesis of Sulfamethoxazole.[3] The following protocol is optimized for the HCl salt starting material , incorporating an in situ neutralization step to streamline the workflow.

Protocol A: Synthesis of Sulfamethoxazole (Lab Scale)

Objective: Coupling of 5-methylisoxazol-3-amine HCl with N-acetylsulfanilyl chloride (ASC), followed by hydrolysis.

Reagents:
  • 5-Methylisoxazol-3-amine HCl (1.0 equiv)

  • N-Acetylsulfanilyl chloride (1.1 equiv)

  • Pyridine (Solvent & Base, 10 volumes) OR Acetone/Triethylamine system

  • Sodium Hydroxide (10% aq)[4][5][6]

  • Hydrochloric Acid (conc.)

Step-by-Step Methodology:
  • Preparation of the Amine Nucleophile (In Situ Free-Basing):

    • Charge a dry reaction vessel with 5-Methylisoxazol-3-amine HCl (10.0 g) .

    • Add Pyridine (50 mL) . Expert Note: Pyridine acts as both the solvent and the acid scavenger. If avoiding pyridine, use Acetone with 2.5 equiv of Triethylamine.

    • Stir at room temperature (20–25 °C) for 15 minutes until the salt is fully neutralized and solubilized.

  • Sulfonylation Reaction:

    • Cool the mixture to 0–5 °C using an ice bath. Critical: Low temperature prevents bis-sulfonylation.

    • Slowly add N-acetylsulfanilyl chloride (19.0 g) portion-wise over 30 minutes. Maintain internal temperature <10 °C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Monitor: Check by TLC (EtOAc/Hexane 1:1) or HPLC.[5][6] The starting amine peak should disappear.

  • Quenching & Isolation of Intermediate:

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

    • The intermediate (N-acetyl-sulfamethoxazole) will precipitate as a white solid.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove residual pyridine.

  • Hydrolysis (Deprotection):

    • Suspend the wet cake in 10% NaOH solution (100 mL) .

    • Heat to 80 °C for 1 hour. The solid will dissolve as the sulfonamide forms the sodium salt and the acetyl group is cleaved.

    • Cool to room temperature.[4]

    • Acidify carefully with Acetic Acid or dilute HCl to pH 5.0–6.0. Note: Sulfamethoxazole precipitates at its isoelectric point.

  • Final Purification:

    • Filter the crude Sulfamethoxazole.

    • Recrystallization: Dissolve in minimum hot Ethanol, treat with activated carbon (if colored), filter hot, and cool to crystallize.

    • Yield Target: 85–90%.

Emerging Applications: Diversity-Oriented Synthesis

Beyond sulfonamides, this amine is a versatile scaffold for constructing fused heterocycles and peptidomimetics.

Protocol B: Schiff Base Formation (Imine Linkage)

Used for synthesizing biologically active ligands or metal complexes.

  • Dissolve 5-Methylisoxazol-3-amine HCl (1 mmol) and Sodium Acetate (1.1 mmol) in Ethanol (10 mL) .

  • Add the aromatic aldehyde (e.g., p-chlorobenzaldehyde) (1.0 mmol).

  • Reflux for 2–4 hours.

  • Cool to 0 °C. The Schiff base typically precipitates. Filter and wash with cold ethanol.

    • Mechanism:[5][7][8] The isoxazole amine is less nucleophilic than aniline; acid catalysis (or buffering with NaOAc) helps drive the dehydration.

Protocol C: Peptidomimetic Coupling (Amide Bond)

Used to insert the isoxazole ring as a rigid linker in peptide chains.

  • Activation: React the carboxylic acid partner (e.g., Fmoc-Amino Acid) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.

  • Coupling: Add 5-Methylisoxazol-3-amine HCl (1.0 equiv) .

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: Due to the low nucleophilicity of the heteroaryl amine, standard EDC/NHS coupling may be too slow. HATU or POCl₃-mediated couplings are preferred.

Visualizing the Chemistry

The following diagrams illustrate the synthesis pathway and the reactivity logic of the intermediate.

Sulfamethoxazole_Synthesis Start 5-Methylisoxazol-3-amine HCl Salt Inter Intermediate: N-Acetyl-Sulfamethoxazole Start->Inter Nucleophilic Attack (0-5°C) Reagent N-Acetylsulfanilyl Chloride Reagent->Inter Hydrolysis Alkaline Hydrolysis (NaOH, 80°C) Inter->Hydrolysis Deprotection Base Pyridine / Base Base->Inter Scavenges HCl Product SULFAMETHOXAZOLE (Final API) Hydrolysis->Product pH Adjustment (pH 5-6)

Figure 1: Industrial synthesis pathway of Sulfamethoxazole using the hydrochloride intermediate.

Reactivity_Logic cluster_N Exocyclic Amine (N-Nucleophile) cluster_C Ring Carbon C-4 (Electrophilic Substitution) Core 5-Methylisoxazol-3-amine Sulfonyl Sulfonylation (Sulfonamides) Core->Sulfonyl Primary Use Acyl Acylation (Amides/Peptides) Core->Acyl HATU/DIPEA Aldehyde Condensation (Schiff Bases) Core->Aldehyde Reflux/EtOH Halogen Halogenation (e.g., NCS -> 4-Chloro) Core->Halogen Electrophilic Attack Nitration Nitration (HNO3 -> 4-Nitro) Core->Nitration

Figure 2: Reactivity profile. The 3-amino group is the primary handle, but the C-4 position is susceptible to electrophilic substitution.

Analytical Quality Control (HPLC)

To ensure the intermediate meets pharmaceutical standards (typically >98.5% purity), use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Isoxazole absorption max).

  • Retention Time: ~3–5 min (elutes early due to polarity).

  • Common Impurities:

    • 5-Methylisoxazole (Deaminated)

    • Acetamide derivatives (if recycled)

Handling, Stability, & Safety

  • Storage: The hydrochloride salt is hygroscopic. Store in tightly sealed containers at 2–8 °C . Protect from light.[8][9]

  • Stability: Superior to the free base, which can darken (oxidize) upon air exposure. The salt form prevents the formation of "isoxazole tar."

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[2][10]

    • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially when handling the free base or pyridine.

References

  • Synthesis of Sulfamethoxazole: ChemicalBook Protocols & Industrial Patents. "Sulfamethoxazole synthesis: Reaction of 4-acetamidobenzenesulphonyl chloride with 3-amino-5-methylisoxazole." Link

  • Mechanistic Insight: RSC Advances. "Microwave-assisted sulfonylation of amines: Mechanism and Protocols." Link

  • Peptidomimetic Applications: Molecules. "5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis." Link

  • Chemical Safety Data: PubChem Compound Summary. "5-Methylisoxazol-3-amine Hydrochloride." Link

  • Reactivity with Enol Ethers: Revues Scientifiques Marocaines. "Reactions of 5-methylisoxazol-3-amine with activated enol ethers." Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-Methylisoxazol-3-amine HCl in aqueous buffers

Welcome to the technical support center for 5-Methylisoxazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylisoxazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for dissolving this compound in aqueous buffers for experimental use.

Introduction to 5-Methylisoxazol-3-amine HCl

5-Methylisoxazol-3-amine hydrochloride is the salt form of the weakly basic parent compound, 5-methylisoxazol-3-amine. As an amine salt, it is generally more water-soluble than its free base form. However, its solubility is highly dependent on the pH of the aqueous medium, a critical factor to consider for successful experimental design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Methylisoxazol-3-amine is essential for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₄H₇ClN₂ON/A
Molecular Weight 134.57 g/mol N/A
Predicted pKa 2.40 ± 0.10[1]
Appearance Off-white to brown solid[2]

The low predicted pKa of 2.40 is a key determinant of its solubility behavior. At a pH below its pKa, the amine group is predominantly protonated, existing as the more soluble cationic form. As the pH of the solution approaches and surpasses the pKa, the compound will deprotonate to its less soluble free base form, which can lead to precipitation.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Methylisoxazol-3-amine HCl not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: The limited solubility at neutral pH is expected due to the compound's low pKa of approximately 2.4. At pH 7.4, which is significantly above the pKa, the equilibrium shifts towards the unprotonated, less soluble free base form. To achieve dissolution, it is often necessary to either lower the pH of the buffer or utilize a co-solvent strategy.

Q2: I need to prepare a stock solution of 5-Methylisoxazol-3-amine HCl. What solvent should I use?

A2: For a high-concentration stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with reported solubility of up to 100 mg/mL with the aid of ultrasonication.[5][6] From this stock, you can make further dilutions into your aqueous buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but it is a common laboratory practice to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. You should always determine the specific tolerance of your cell line in a pilot experiment.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating and sonication can aid in the dissolution of 5-Methylisoxazol-3-amine HCl.[5] However, the stability of the compound at elevated temperatures in your specific buffer should be considered. It is advisable to use the lowest effective temperature for the shortest duration necessary.

Q5: How should I store my aqueous solutions of 5-Methylisoxazol-3-amine HCl?

A5: Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or at -80°C for up to six months, protected from light.[5] Aqueous working solutions should ideally be prepared fresh on the day of use. If short-term storage is necessary, refrigeration at 2-8°C is recommended, but you should monitor for any signs of precipitation.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility at that pH and co-solvent concentration.1. Increase the final concentration of the co-solvent: This may not be suitable for all experimental systems. 2. Lower the pH of the aqueous buffer: A more acidic buffer will increase the proportion of the soluble protonated form. 3. Decrease the final concentration of the compound.
Cloudiness or turbidity in the prepared solution. Incomplete dissolution or formation of fine precipitates.1. Sonication: Use a bath sonicator to provide energy for dissolution. 2. Gentle Warming: Warm the solution briefly. 3. Filtration: If undissolved particulate matter remains, filter the solution through a 0.22 µm syringe filter to sterilize and remove particulates.
Variability in experimental results. Potential degradation of the compound in the aqueous buffer or precipitation over time.1. Prepare fresh solutions for each experiment. 2. Assess the stability of the compound in your buffer system over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of 5-Methylisoxazol-3-amine HCl in DMSO.

Materials:

  • 5-Methylisoxazol-3-amine HCl (MW: 134.57 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh out 13.46 mg of 5-Methylisoxazol-3-amine HCl and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent Method

This protocol details the preparation of a 100 µM working solution in Phosphate Buffered Saline (PBS), pH 7.4, with a final DMSO concentration of 0.1%.

Materials:

  • 100 mM 5-Methylisoxazol-3-amine HCl in DMSO (from Protocol 1)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of PBS in a sterile tube to get a 1 mM solution. Vortex immediately and thoroughly.

  • Prepare the final 100 µM working solution by adding 1 mL of the 1 mM intermediate solution to 9 mL of PBS.

  • Vortex the final solution vigorously to ensure homogeneity. The final DMSO concentration will be 0.1%.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 3: pH-Dependent Solubility Assessment

This protocol provides a framework to determine the solubility of 5-Methylisoxazol-3-amine HCl at different pH values.

Materials:

  • 5-Methylisoxazol-3-amine HCl

  • A series of aqueous buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • Vortex mixer

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 5-Methylisoxazol-3-amine HCl to a known volume of each buffer in separate vials.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant from each vial.

  • Dilute the supernatant samples with the appropriate mobile phase or buffer and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Visualizing the Dissolution Workflow

The following diagram illustrates the recommended workflow for preparing an aqueous solution of 5-Methylisoxazol-3-amine HCl for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso sonicate Vortex/Sonicate dissolve_dmso->sonicate store Aliquot & Store at -20°C/-80°C sonicate->store intermediate_dilution Intermediate Dilution in Buffer store->intermediate_dilution Use Stock final_dilution Final Dilution in Buffer intermediate_dilution->final_dilution vortex_final Vortex Vigorously final_dilution->vortex_final check_precipitation Check for Precipitation vortex_final->check_precipitation ready Ready for Use check_precipitation->ready Clear troubleshoot Troubleshoot check_precipitation->troubleshoot Precipitate

Caption: Workflow for preparing aqueous solutions.

The Role of pH in Solubility: A Visual Explanation

The Henderson-Hasselbalch equation governs the equilibrium between the protonated (soluble) and unprotonated (less soluble) forms of 5-Methylisoxazol-3-amine. This relationship is visualized below.

G cluster_equilibrium pH-Dependent Equilibrium Protonated (Soluble) Protonated (Soluble) Unprotonated (Less Soluble) Unprotonated (Less Soluble) Protonated (Soluble)->Unprotonated (Less Soluble) pH > pKa Unprotonated (Less Soluble)->Protonated (Soluble) pH < pKa

Caption: pH effect on compound ionization and solubility.

References

  • Hamed, R., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol─Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(2), 418–426.
  • Allmpus. (n.d.). Sulfamethoxazole EP Impurity C / Sulfamethoxazole USP RC C. Available at: [Link]

  • Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Available at: [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Reddit. (2018). Ways of crashing out amines. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-methylisoxazole. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Hölzel-Diagnostika. (n.d.). 5-Methylisoxazol-3-amine. Available at: [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • International Research Journal of Engineering & Applied Sciences. (2023). Effects of water-soluble organic co-solvents on the metabolic kinetics of drugs in rat liver microsomes. Available at: [Link]

  • Hölzel Diagnostika. (n.d.). 5-Methylisoxazol-3-amine (HY-W041676-5g). Available at: [Link]

Sources

Optimization

Stability of 5-Methylisoxazol-3-amine hydrochloride in solution over time

Technical Support Center: 5-Methylisoxazol-3-amine Hydrochloride Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Methylisoxazol-3-amine hydrochloride. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylisoxazol-3-amine Hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Methylisoxazol-3-amine hydrochloride. This guide is designed to provide in-depth answers and practical troubleshooting advice for researchers encountering stability issues with this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 5-Methylisoxazol-3-amine hydrochloride.

Q1: What are the primary stability concerns for 5-Methylisoxazol-3-amine hydrochloride in solution?

The primary stability concerns stem from the isoxazole ring, which, while aromatic, possesses a relatively weak Nitrogen-Oxygen (N-O) bond.[1] This makes the molecule susceptible to degradation under several common experimental conditions:

  • Hydrolysis: The isoxazole ring can undergo cleavage, particularly catalyzed by basic conditions.[2] The hydrochloride salt form of the compound creates a mildly acidic solution when dissolved in neutral water, which generally favors stability. However, if the solution is buffered to a neutral or alkaline pH, the rate of degradation can increase significantly.[2]

  • Photolysis: Like many heterocyclic compounds, the isoxazole ring is sensitive to ultraviolet (UV) light.[3][4] Exposure to UV radiation can induce cleavage of the weak N-O bond, leading to ring-opening or rearrangement to an oxazole intermediate.[4][5]

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation, especially hydrolysis.[2] Long-term storage at room temperature or above is not recommended for solutions.

Q2: What is the recommended solvent and what are the ideal storage conditions for stock solutions?

For the hydrochloride salt, sterile, deionized water or an acidic buffer (e.g., pH 4-5) are suitable solvents for aqueous applications. For organic stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice.[6]

To maximize the shelf-life of your stock solution, adhere to the following storage protocols:

Parameter Recommendation Rationale
Temperature -20°C for short-term (1 month) or -80°C for long-term (up to 6 months).[6]Reduces the rate of hydrolytic and thermal degradation.
Light Exposure Store in amber vials or wrap vials in aluminum foil.[3]Prevents photochemical degradation (photolysis).[1][3]
Atmosphere For maximum stability, especially if oxidation is a concern, overlay with an inert gas (e.g., argon or nitrogen).[3]Minimizes oxidation of the amine group and the heterocyclic ring.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can accelerate degradation and introduce moisture.[6]
Q3: How does the pH of the solution impact the stability of 5-Methylisoxazol-3-amine hydrochloride?

The pH of the solution is a critical factor. Based on studies of similar isoxazole-containing compounds like leflunomide, the isoxazole ring is significantly more stable in acidic to neutral conditions than in basic conditions.[2]

  • Acidic pH (pH < 7): The compound is generally stable. The hydrochloride salt itself will yield a slightly acidic solution.

  • Neutral pH (pH ≈ 7.4): At physiological pH and 37°C, degradation may become noticeable over several hours.[2]

  • Basic pH (pH > 8): The isoxazole ring is susceptible to base-catalyzed hydrolysis, leading to rapid ring cleavage.[2] The half-life of the compound can decrease dramatically as the pH becomes more alkaline.

Q4: What are the likely degradation products I might observe in my analysis?

Under hydrolytic conditions, the primary degradation pathway involves the cleavage of the N-O bond in the isoxazole ring. This can lead to the formation of open-chain structures. For instance, hydrolysis of similar oxazole rings can yield alpha-acylamino ketones.[3] The specific degradation products will depend on the exact conditions (pH, temperature, light), but you should be vigilant for new analytical peaks with masses corresponding to the addition of one or more water molecules followed by rearrangement.

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: I'm observing a progressive loss of my compound's concentration in my aqueous working solution, even when stored at 4°C.

Likely Cause: This issue strongly suggests pH-dependent hydrolysis. Even at 4°C, if your aqueous medium is buffered to a neutral or slightly alkaline pH, the compound can degrade over a period of hours to days.

Troubleshooting Workflow:

start Concentration Loss Observed check_ph Measure pH of Solution start->check_ph ph_high pH > 7.0 check_ph->ph_high pH is Neutral/Basic ph_ok pH < 7.0 check_ph->ph_ok pH is Acidic action_buffer Action: Prepare fresh solution in an acidic buffer (e.g., pH 5.0 citrate or acetate). ph_high->action_buffer action_fresh Action: Prepare fresh solutions daily from a frozen, aliquoted stock. ph_ok->action_fresh verify Verify: Re-analyze concentration after 24h at 4°C. action_buffer->verify action_temp Action: Store working solutions on ice during experiments. action_fresh->action_temp action_temp->verify stable Result: Stable verify->stable Problem Resolved unstable Result: Still Unstable verify->unstable Problem Persists contact Contact Technical Support for further investigation. unstable->contact

Caption: Workflow for troubleshooting concentration loss in aqueous solutions.

Detailed Steps:

  • Confirm the pH: Use a calibrated pH meter to check the pH of your working solution. If it is above 7.0, this is the most likely cause.

  • Adjust Solvent System: Prepare a new working solution using a mildly acidic buffer (e.g., pH 4.0-6.0) to inhibit base-catalyzed hydrolysis.

  • Fresh Preparation: Always prepare your aqueous working solutions fresh for each experiment from a properly stored, frozen stock aliquot. Do not store diluted aqueous solutions for more than a few hours unless stability has been experimentally confirmed.

Problem 2: My experimental results are inconsistent. I suspect my compound is degrading during the experiment itself.

Likely Cause: Inconsistent results can arise from degradation caused by light exposure on the lab bench, elevated temperatures during incubation steps, or using a stock solution that has been compromised by multiple freeze-thaw cycles.

Preventative Protocol for Ensuring Experimental Consistency:

  • Stock Solution Management:

    • Thaw a single-use aliquot of your main stock solution (e.g., in DMSO).

    • Do not refreeze the thawed aliquot. Discard any unused portion.

    • Dilute the stock to your final working concentration immediately before use.

  • Control Environmental Factors:

    • Light: Work in a dimly lit area or use amber-colored microplates and tubes to protect the compound from light, especially during long incubations.[3]

    • Temperature: If your experiment involves incubation at 37°C, be aware that this accelerates degradation compared to room temperature.[2] Minimize incubation times where possible or run a time-course experiment to understand the stability window. Keep all solutions on ice when not in use.

  • Run a Control: In a critical experiment, include a "time-zero" and "time-final" control. Analyze the concentration and purity of your compound in the experimental buffer at the beginning and end of the longest incubation period to quantify any degradation that may have occurred.

Problem 3: I see new, unidentified peaks in my HPLC or LC-MS analysis of an aged solution. How can I confirm if they are degradation products?

Likely Cause: New peaks appearing over time are hallmark signs of chemical degradation. You can confirm their origin with a forced degradation study.

Forced Degradation Experimental Protocol:

This study intentionally exposes the compound to harsh conditions to accelerate the formation of potential degradation products.

  • Prepare Samples: Create four separate solutions of 5-Methylisoxazol-3-amine hydrochloride (e.g., at 1 mg/mL) in a suitable solvent.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Photolytic: Deionized water (place in a clear vial under a UV lamp, e.g., 254 nm).

    • Control: A freshly prepared solution in your standard mobile phase or solvent.

  • Incubation: Store the Acidic, Basic, and Oxidative samples at a controlled elevated temperature (e.g., 60°C) for several hours. Expose the Photolytic sample to UV light for the same duration.

  • Analysis:

    • Inject the control sample first to establish the retention time and mass spectrum of the parent compound.

    • Analyze each of the stressed samples by HPLC-UV or LC-MS.

    • Compare the chromatograms. The new peaks that appear in the stressed samples, particularly the basic and photolytic ones, are your likely degradation products. You can use this information (retention times, mass-to-charge ratios) to identify these same impurities in your aged experimental samples.

Illustrative Degradation Pathways:

cluster_hydrolysis Hydrolysis (Basic pH) cluster_photolysis Photolysis (UV Light) compound 5-Methylisoxazol-3-amine (Stable Form) hydrolysis_product Ring-Opened Products (e.g., Cyanoenol intermediates) compound->hydrolysis_product OH⁻, H₂O azirine Azirine Intermediate compound->azirine hν (UV Light) oxazole Oxazole Rearrangement azirine->oxazole Rearrangement

Caption: Potential degradation pathways for the isoxazole ring.

References

  • BenchChem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem Technical Support.
  • MedChemExpress. 5-Methylisoxazol-3-amine. MCE Product Page.
  • Wikipedia. Isoxazole. Wikipedia, The Free Encyclopedia.
  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support.
  • Lee, J., et al. pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Fisher, O.S., et al. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 5-Methylisoxazol-3-amine Hydrochloride

Executive Summary 5-Methylisoxazol-3-amine hydrochloride (CAS: 1072-67-9 for free base parent) is a critical heterocyclic building block, most notably serving as the immediate precursor in the synthesis of Sulfamethoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylisoxazol-3-amine hydrochloride (CAS: 1072-67-9 for free base parent) is a critical heterocyclic building block, most notably serving as the immediate precursor in the synthesis of Sulfamethoxazole.

This guide provides a comparative analysis of the Hydrochloride (HCl) salt form versus the Free Base alternative. While the Free Base is often preferred for organic reactions, the HCl salt offers superior long-term stability and water solubility, making it the preferred form for storage and aqueous-phase derivatization. However, the HCl salt presents unique analytical challenges in 1H NMR spectroscopy—specifically regarding solvent selection, proton exchange dynamics, and chemical shift perturbations caused by protonation.

Part 1: Structural Context & Chemical Identity[1]

Before analyzing the spectrum, it is critical to distinguish the target molecule from its regioisomer, a common impurity in low-quality batches.

  • Target: 5-Methylisoxazol-3-amine (Amine at position 3, Methyl at position 5).[1][2]

  • Common Impurity/Alternative: 3-Methylisoxazol-5-amine (Amine at position 5, Methyl at position 3).[3]

Structural Diagram & Numbering Logic

The following diagram illustrates the chemical structure and the protonation site (N-2 or exocyclic amine) that dictates the NMR shift changes between the Free Base and HCl salt.

ChemicalStructure Struct 5-Methylisoxazol-3-amine HCl Ring Isoxazole Ring (Aromatic Core) Struct->Ring Me Methyl Group (C-5) ~2.3 ppm Ring->Me Pos 5 H4 Methine Proton (C-4) ~5.8 - 6.1 ppm Ring->H4 Pos 4 Amine Ammonium Group (-NH3+) Broad/Exchangeable Ring->Amine Pos 3 (Protonated)

Figure 1: Structural breakdown of 5-Methylisoxazol-3-amine HCl highlighting key resonance centers.

Part 2: Comparative Analysis (HCl Salt vs. Free Base)

The choice between the HCl salt and the Free Base significantly alters the NMR acquisition strategy. The table below compares the analytical "performance" (spectral quality, solubility, and shift stability) of the two forms.

Table 1: Comparative Analytical Profile
FeatureHCl Salt Form (Target)Free Base Form (Alternative)
Primary Solvent DMSO-d6 or D2O CDCl3
Solubility High in polar solvents; Insoluble in CDCl3.High in organic solvents (DCM, Chloroform).
Amine Signal (-NH) Broad/Downfield (8.0–10.0 ppm) in DMSO. Invisible in D2O (D-exchange).Broad Singlet (3.5–4.5 ppm) . Sharpens with concentration.
Ring Proton (H-4) Deshielded (~6.0 ppm) due to positive charge withdrawing electron density.Shielded (~5.6 ppm) relative to salt.
Water Sensitivity High. Hygroscopic nature attracts water, creating a large HDO peak in DMSO.Low. Hydrophobic enough to exclude atmospheric moisture.
Stability Excellent. Resistant to oxidation/discoloration.Moderate. Can darken (oxidize) over time.
Mechanism of Shift Differences

The conversion from Free Base to HCl salt involves the protonation of the exocyclic amine (or ring nitrogen, depending on pH/tautomer). This introduces a positive charge, which exerts an electron-withdrawing inductive effect (-I) .

  • Result: Electron density is pulled away from the ring carbons.

  • Observation: The H-4 proton and the Methyl protons shift downfield (higher ppm) in the HCl salt compared to the Free Base.

Part 3: Experimental Protocol

To ensure reproducibility, specifically when handling the hygroscopic HCl salt, follow this self-validating protocol.

Reagents & Equipment[1][5][6][7]
  • Analyte: 5-Methylisoxazol-3-amine HCl (>98% purity).[3][4]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

    • Note: Do not use D2O if you need to quantify the ammonium protons, as they will exchange instantly.

  • Instrument: 400 MHz NMR (or higher) recommended for clear baseline separation.

Step-by-Step Workflow

Protocol Start Start: Sample Prep Weigh Weigh 10-15 mg (Critical: Minimize air exposure) Start->Weigh Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex until dissolved (Check for turbidity) Solvent->Mix Acquire Acquire Spectrum (ns=16, d1=1.0s) Mix->Acquire Check Check HDO Peak (Is it >3.3 ppm?) Acquire->Check Dry Salt is wet. Dry sample & repeat. Check->Dry Yes (Wet) Process Process & Integrate Check->Process No (Dry) Dry->Weigh

Figure 2: Sample preparation workflow emphasizing moisture control for the HCl salt.

Critical Experimental Notes
  • Water Suppression: The HCl salt is hygroscopic. In DMSO-d6, dissolved water appears at ~3.3 ppm.[5] If the salt is wet, this peak will broaden and shift, potentially obscuring the methyl signal or integrating incorrectly.

  • Relaxation Delay (d1): For quantitative purity assessment (qNMR), increase d1 to 5–10 seconds to allow full relaxation of the isolated H-4 proton.

Part 4: Spectral Assignment (DMSO-d6)

The following data represents the expected 1H NMR spectrum for 5-Methylisoxazol-3-amine Hydrochloride in DMSO-d6.

Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Note
~10.0 – 11.0 Broad Singlet2H - 3H-NH3+ Ammonium protons. Highly variable. Broadened by exchange and quadrupole coupling to Nitrogen.
6.05 – 6.15 Singlet (s)1HH-4 The methine proton on the isoxazole ring. Sharp singlet. Diagnostic peak.[1]
3.32 Broad SingletVariableH2O Residual water in DMSO/Salt.
2.50 QuintetSolventDMSO Residual solvent peak.
2.35 – 2.40 Singlet (s)3H-CH3 Methyl group at position 5.
Interpretation Logic
  • The Methyl Singlet (2.38 ppm): This is the most intense, sharp peak. It confirms the presence of the methyl group. If this splits into a doublet, it suggests a coupling not present in the target molecule (likely an impurity).

  • The H-4 Singlet (6.10 ppm): This is the "fingerprint" of the isoxazole ring.

    • Validation: In the Free Base , this peak appears upfield at ~5.6 ppm . If you see two peaks (one at 5.6, one at 6.1), your conversion to the HCl salt is incomplete.

  • The Amine Region (>8 ppm): Do not rely on integration here for purity. The peak shape depends heavily on water content and acidity.

Part 5: Troubleshooting & Impurity Profiling

When analyzing commercial or synthesized batches, look for these common deviations.

Regioisomer Contamination (3-Methylisoxazol-5-amine)

Synthesis via hydroxylamine often produces small amounts of the isomer.

  • Detection: Look for a secondary methyl singlet slightly shifted (approx ±0.1 ppm from the main peak) and a secondary H-4 proton.

  • Resolution: These isomers are difficult to separate by crystallization; chromatography is usually required.

Residual Solvents
  • Toluene: (Synthesis solvent) Multiplets at 7.1–7.3 ppm and singlet at 2.3 ppm (overlaps with product methyl!). Use the aromatic region to quantify toluene.

  • Ethanol/Isopropanol: (Recrystallization solvents) Look for characteristic triplets/quartets at 1.0–1.2 ppm and 3.5–4.0 ppm.

Incomplete Salt Formation
  • Symptom: "Drifting" chemical shifts. If the H-4 peak is at 5.8 ppm (between 5.6 and 6.1), the sample may be a mixture of free base and salt, or the pH in the DMSO solution is buffering.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Retrieved February 13, 2026. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent impurities in DMSO/CDCl3). [Link]

Sources

Comparative

Technical Guide: HPLC Analysis of 3-Amino-5-Methylisoxazole (Sulfamethoxazole Impurity C)

Executive Summary & Scientific Context In the synthesis and stability profiling of Sulfamethoxazole (SMX) , the detection of 3-amino-5-methylisoxazole (AMI) is a critical quality attribute.[1] Designated as EP Impurity C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis and stability profiling of Sulfamethoxazole (SMX) , the detection of 3-amino-5-methylisoxazole (AMI) is a critical quality attribute.[1] Designated as EP Impurity C (European Pharmacopoeia) and often monitored alongside Sulfanilamide (Impurity E), AMI represents both a starting material residue and a hydrolytic degradation product.[1]

The Analytical Challenge: AMI is a small, highly polar heterocyclic amine (MW 98.10 g/mol ; pKa ~2.4).[1] Unlike the lipophilic parent drug Sulfamethoxazole, AMI exhibits poor retention on standard C18 stationary phases, often co-eluting with the solvent front or other polar impurities like Sulfanilamide.[1]

This guide objectively compares three chromatographic strategies to capture this analyte, recommending a robust Modified C18 RP-HPLC protocol as the industry standard, while highlighting HILIC as a superior alternative for trace-level quantification.[1]

Method Comparison: Selecting the Right Mode

The choice of method depends on the required sensitivity and the matrix complexity.[1]

FeatureMethod A: High-Aqueous RP-HPLC (Recommended)Method B: HILIC (Hydrophilic Interaction) Method C: Ion-Pair RP-HPLC
Principle Hydrophobic interaction using high water content to force retention.[1]Partitioning into a water-enriched layer on a polar stationary phase.[1]Formation of neutral ion-pairs with a surfactant (e.g., hexane sulfonic acid).[1]
Stationary Phase C18 (End-capped or Polar-embedded)Silica, Amide, or ZwitterionicStandard C18
Retention of AMI Moderate (k' ~ 1.5 - 2.[1]5)Strong (k' > 5.[1]0)Adjustable (High)
MS Compatibility Excellent (if volatile buffer used)Excellent (High organic MP)Poor (Non-volatile reagents)
Robustness High (Standard QC friendly)Moderate (Long equilibration)Low (Slow equilibration)
Verdict Best for Routine QC Best for Trace/Genotox Legacy method (Not recommended)

Deep Dive: Optimized RP-HPLC Protocol (Method A)

This protocol is designed to separate AMI from Sulfanilamide and Sulfamethoxazole using a standard C18 column.[1] The key is the pH control and mobile phase composition .[1]

Chromatographic Conditions[1][3][4][5]
  • Column: C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 mm × 4.6 mm, 5 µm.[1]

    • Rationale: A 250 mm length provides necessary theoretical plates to resolve early eluting peaks.[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.5  with dilute Phosphoric Acid.
    
  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Isocratic Mode: 90% Mobile Phase A : 10% Mobile Phase B.[1]

    • Note: High aqueous content is mandatory.[1] Increasing organic modifier >15% will cause AMI to elute in the void volume.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm .[1][2]

    • Rationale: AMI has an absorption maximum near 230 nm.[1] Detection at 254 nm (standard for SMX) significantly reduces sensitivity for this impurity.[1]

  • Injection Volume: 10–20 µL.

Sample Preparation Workflow
  • Diluent: Mobile Phase A : Methanol (90:10 v/v).[1] Crucial: Do not use pure methanol as diluent, or peak shape will distort (solvent effect).

  • Stock Solution (AMI): Dissolve 10 mg of 3-amino-5-methylisoxazole reference standard in 100 mL diluent (0.1 mg/mL).

  • Test Solution (SMX): Dissolve 50 mg of Sulfamethoxazole API in 50 mL diluent. Sonicate for 10 mins.

  • System Suitability: Prepare a mix containing 0.1% AMI and 0.1% Sulfanilamide relative to SMX concentration.[1]

Method Development Workflow Visualization[1]

MethodDevelopment Start Start: AMI Analysis Solubility Solubility Check (Polar/Water Soluble) Start->Solubility ColumnSelect Column Selection (C18 vs HILIC) Solubility->ColumnSelect RP_Path RP-HPLC Route (Standard QC) ColumnSelect->RP_Path Routine HILIC_Path HILIC Route (Trace Analysis) ColumnSelect->HILIC_Path High Sensitivity Opt_RP Optimize RP: High Aqueous (90%) pH 3.5 (Suppression) RP_Path->Opt_RP Opt_HILIC Optimize HILIC: High Organic (90% ACN) Ammonium Acetate HILIC_Path->Opt_HILIC Detection Detection: UV @ 230 nm Opt_RP->Detection Opt_HILIC->Detection Validation Validation: Resolution > 1.5 (AMI vs Sulfanilamide) Detection->Validation

Caption: Decision tree for selecting and optimizing the HPLC method for polar isoxazole impurities.

Validation Data & Performance Criteria

To ensure the method is "fit for purpose" per ICH Q2(R1) guidelines, the following parameters must be met.

Specificity & Resolution

The critical separation is between AMI (Impurity C) and Sulfanilamide (Impurity E) .[1]

  • Retention Time (Approx):

    • AMI: ~4.5 min[1]

    • Sulfanilamide: ~6.0 min

    • Sulfamethoxazole: ~15.0 min

  • Requirement: Resolution (

    
    ) between AMI and Sulfanilamide must be > 1.5.[1]
    
Linearity and Range[1]
  • Range: 0.05% to 120% of the specification limit (typically 0.1% limit).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Limit of Quantitation (LOQ)

Using the proposed method at 230 nm:

  • LOD: ~0.02 µg/mL

  • LOQ: ~0.05 µg/mL

  • Note: If lower limits are required (e.g., for genotoxic impurity assessment), switch to the HILIC-MS/MS method.[1]

Mechanistic Insight: Why pH 3.5?

Understanding the chemistry prevents method failure.[1]

  • AMI (pKa ~2.4): At pH 3.5, AMI is predominantly in its neutral form .[1] While still polar, the neutral form interacts better with the C18 chains than the protonated cation, providing slight retention.[1]

  • Sulfamethoxazole (pKa1 ~1.7, pKa2 ~5.6): At pH 3.5, the sulfonamide group is protonated (neutral), ensuring high retention and preventing peak tailing associated with ionized silanol interactions.[1]

Separation Mechanism Diagram[1]

SeparationMechanism cluster_0 Stationary Phase (C18) C18 C18 Alkyl Chains (Hydrophobic) SMX Sulfamethoxazole (Hydrophobic/Neutral) Strong Interaction C18->SMX Retains Late (High Affinity to SP) AMI 3-Amino-5-methylisoxazole (Polar/Neutral) Weak Interaction MP Mobile Phase (90% Water / pH 3.5) MP->AMI Elutes Early (High Affinity to MP)

Caption: Mechanistic representation of analyte partitioning on a C18 column under acidic conditions.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
AMI Co-elutes with Void Organic content too high (>15%).Reduce Methanol to 5-10%. Ensure column is fully equilibrated.[1]
Peak Tailing (SMX) Silanol activity or pH mismatch.[1]Ensure pH is 3.[1]5. Use a "Base Deactivated" (BDS) or end-capped column.[1]
Low Sensitivity for AMI Wrong detection wavelength.Switch detector to 230 nm . AMI absorbance at 254 nm is weak.[1]
Ghost Peaks Contaminated Mobile Phase.[1]Use HPLC-grade salts.[1] Filter buffer through 0.22 µm membrane.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Sulfamethoxazole Monograph 01/2017:0108. (Standard for Impurity C designation). [1]

  • LGC Standards . 3-Amino-5-methylisoxazole (Sulfamethoxazole EP Impurity C) Reference Material.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. [1]

  • Azeez, A. L., et al. (2023).[1] Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method. History of Medicine.

  • BenchChem . HPLC protocol for separating sulfamethoxazole metabolites. [1]

Sources

Validation

Reference Standard Guide: 5-Methylisoxazol-3-amine Hydrochloride Purity

The following guide details the technical specifications, qualification protocols, and comparative analysis for 5-Methylisoxazol-3-amine Hydrochloride reference standards. Executive Summary & Usage Context 5-Methylisoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, qualification protocols, and comparative analysis for 5-Methylisoxazol-3-amine Hydrochloride reference standards.

Executive Summary & Usage Context

5-Methylisoxazol-3-amine (CAS: 1072-67-9) is the critical pharmacophore and starting material for the synthesis of Sulfamethoxazole (antibiotic). In regulatory contexts (USP/EP), it is monitored as Sulfamethoxazole Related Compound C .

While the pharmacopeial reference standard is typically supplied as the Free Base , many process development workflows and stability studies utilize the Hydrochloride (HCl) Salt (CAS: 60959-25-3) due to its enhanced aqueous solubility and reduced volatility.

The Critical Challenge: Using a generic "reagent grade" HCl salt as a reference standard introduces a Stoichiometric Error Risk . If the hydrochloride salt formation is incomplete (e.g., 0.8 molar equivalents of HCl) or if the material is hygroscopic, quantitative assays will be biased. This guide establishes the protocol for qualifying a Certified Reference Standard (CRS) for the HCl salt against pharmacopeial alternatives.

Comparative Analysis: Product vs. Alternatives

The following table objectively compares the High-Purity HCl Reference Standard against the two most common alternatives: the Pharmacopeial Free Base and Reagent Grade material.

Table 1: Performance & Specification Comparison
FeatureHigh-Purity HCl Reference Standard (The Product)USP/EP Reference Standard (Alternative A)Reagent Grade HCl Salt (Alternative B)
Chemical Form 5-Methylisoxazol-3-amine HCl 5-Methylisoxazol-3-amine (Free Base )5-Methylisoxazol-3-amine HCl
Primary Use Direct quantification of salt form; Solubility studies.Regulatory release testing; Official impurity calculation.Early-stage synthesis; Non-critical qualitative checks.
Assay (Purity) >99.0% (Mass Balance & qNMR)100.0% (assigned per label)>95-97% (Area Normalization only)
Salt Stoichiometry Verified (Titration) : 1.0 ± 0.02 eq HClN/AUnknown/Variable (Often 0.8–1.1 eq)
Water Content Quantified (KF) & Dry Basis correctionNegligible (usually)Variable (Hygroscopic risk)
Traceability Traceable to SI Units (via NIST weights/qNMR)Traceable to USP/EP PrimaryInternal/None
Risk Factor LowLow (but requires MW correction factor)High (Potency error up to 15%)
Technical Insight: The "Correction Factor" Trap

When using the USP Free Base (MW: 98.10 g/mol ) to quantify the HCl Salt (MW: 134.56 g/mol ) in a sample, you must apply a gravimetric factor of 1.37 .

  • Risk: If your process sample is the HCl salt, using the USP standard is accurate only if you assume your sample is a perfect stoichiometric salt.

  • Solution: The High-Purity HCl Reference Standard eliminates this assumption by providing a matched matrix with a certified potency that accounts for the actual counter-ion content.

Qualification Workflow & Decision Logic

To ensure data integrity, the selection of the reference standard must follow a logical decision tree based on the stage of drug development.

ReferenceSelection Start Select Reference Standard Purpose Define Purpose Start->Purpose RegFiling Regulatory Filing / QC Release? Purpose->RegFiling ProcessDev Process Dev / Solubility Study? Purpose->ProcessDev RegFiling->ProcessDev No USP_Std USE: USP/EP Primary Std (Free Base) Apply MW Correction: 1.37 RegFiling->USP_Std Yes Salt_Check Is HCl Stoichiometry Critical? ProcessDev->Salt_Check Certified_HCl USE: Certified HCl Reference (Verified Counter-ion) Salt_Check->Certified_HCl Yes (Quantification) Reagent USE: Reagent Grade (Characterize In-House First) Salt_Check->Reagent No (Identification only)

Figure 1: Decision logic for selecting the appropriate 5-Methylisoxazol-3-amine standard.

Experimental Protocols (Validation Systems)

To utilize this reference standard effectively, two critical parameters must be verified: Chromatographic Purity and Counter-ion Stoichiometry .

Protocol A: HPLC Purity & Impurity Profiling

This method separates the amine from common process impurities (e.g., acetylacetonitrile derivatives).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer prevents peak tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 30% B

    • 15 min: 90% B

    • 20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Max absorption) and 254 nm.

  • Temperature: 30°C.

  • System Suitability: Tailing factor

    
    ; Theoretical plates 
    
    
    
    .
Protocol B: Argentometric Titration (Chloride Content)

This protocol validates that the "Hydrochloride" is truly stoichiometric (1:1).

  • Dissolution: Dissolve 150 mg of the Reference Standard (accurately weighed) in 50 mL of deionized water.

  • Acidification: Add 1 mL of dilute nitric acid (

    
    ).
    
  • Titration: Titrate with 0.1 N Silver Nitrate (

    
    )  VS.
    
  • Endpoint Detection: Potentiometric determination using a Silver/Sulfide ion-selective electrode.

  • Calculation:

    
    
    
    • Acceptance Criteria: Theoretical Cl content for

      
       is 26.35% . Acceptable range for a Reference Standard: 26.1% – 26.6% .
      

Impurity & Degradation Pathway[1]

Understanding the impurities present in the reference standard is vital for "Mass Balance" purity assignment.

ImpurityPath Start Starting Materials (Acetonitrile + Ethyl Acetate) Inter Intermediate (Acetylacetonitrile) Start->Inter Claisen Cond. Product 5-Methylisoxazol-3-amine (Target) Inter->Product + NH2OH / Ring Closure ImpurityA Impurity A (Open Chain Amide) Inter->ImpurityA Hydrolysis ImpurityB Regioisomer (3-Methyl-5-aminoisoxazole) Inter->ImpurityB Wrong Cyclization

Figure 2: Synthetic pathway highlighting potential impurities (Regioisomer and Hydrolysis products) that must be absent in a high-purity reference standard.

References

  • United States Pharmacopeia (USP) . Sulfamethoxazole Related Compound C.[1] Catalog No. 1631533.

  • European Pharmacopoeia (Ph. Eur.). Sulfamethoxazole Impurity C.
  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 66172, 5-Methylisoxazol-3-amine.

  • LGC Standards . Impurity Reference Materials for Sulfamethoxazole.

  • Sigma-Aldrich .[2] Certified Reference Materials vs. Analytical Standards.

Sources

Comparative

Technical Guide: UV-Vis Characterization of 3-Amino-5-Methylisoxazole

[1] Executive Summary This guide details the ultraviolet-visible (UV-Vis) absorption characteristics of 3-amino-5-methylisoxazole (CAS: 1072-67-9) in methanol. As a critical intermediate in the synthesis of sulfonamide a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the ultraviolet-visible (UV-Vis) absorption characteristics of 3-amino-5-methylisoxazole (CAS: 1072-67-9) in methanol. As a critical intermediate in the synthesis of sulfonamide antibiotics (specifically Sulfamethoxazole) and a degradation product of environmental concern, accurate spectroscopic identification is essential for purity analysis and environmental monitoring.

Key Technical Finding: The primary absorption maximum (


) of 3-amino-5-methylisoxazole in methanol is observed at approximately 230 nm . This band corresponds to the 

transition of the heteroaromatic isoxazole ring, modified by the auxochromic amino group.

Technical Profile & Data Analysis

Spectral Characteristics

The UV absorption profile of 3-amino-5-methylisoxazole is distinct from its parent heterocycle (isoxazole) and its downstream derivative (sulfamethoxazole). The amino group at position 3 acts as an auxochrome, providing a bathochromic (red) shift relative to the unsubstituted isoxazole ring.

Table 1: UV-Vis Absorption Parameters

ParameterValue / Description
Compound 3-Amino-5-methylisoxazole
Solvent Methanol (HPLC Grade)

(Primary)
230 ± 2 nm

(Secondary)
~210 nm (Solvent cutoff proximity)
Electronic Transition

(Primary),

(Weak/Buried)
Detection Limit (LOD) ~0.04 µM (Method Dependent)
Comparative Analysis

To validate the identity of 3-amino-5-methylisoxazole, it is crucial to compare its spectral signature against related compounds. The lack of the benzene-sulfonamide moiety results in a significant hypsochromic (blue) shift compared to Sulfamethoxazole.

Table 2: Comparative Spectral Shifts

CompoundStructure Note

(MeOH)
Spectral Feature
Isoxazole Unsubstituted ring< 220 nmFeatureless absorption near vacuum UV.
3-Amino-5-methylisoxazole Amino auxochrome230 nm Distinct peak; used for HPLC detection.
Sulfamethoxazole Benzene sulfonamide conjugation265–270 nmStrong bathochromic shift due to extended conjugation.

Mechanistic Insights

Electronic Transitions

The absorption at 230 nm is primarily driven by the


 transition  within the isoxazole ring system. The exocyclic amino group (

) donates electron density into the ring via resonance, lowering the energy gap between the HOMO and LUMO, thus shifting the absorption from the vacuum UV (<210 nm) into the measureable UV region (230 nm).
Tautomerism Equilibrium

3-amino-isoxazoles can exist in two tautomeric forms: the amino form and the imino form. In polar protic solvents like methanol, the amino form is thermodynamically predominant. This stability is crucial for consistent UV quantification, as the imino form would exhibit a different absorption profile due to the loss of aromaticity.

Tautomerism Amino Amino Form (Predominant in MeOH) λmax ≈ 230 nm Imino Imino Form (Minor/Unstable) Loss of Aromaticity Amino->Imino  Tautomerization  

Figure 1: Tautomeric equilibrium of 3-amino-5-methylisoxazole. The amino form is favored in methanol, ensuring spectral consistency.

Experimental Protocol

Objective: Accurate determination of


 and concentration using UV-Vis spectroscopy.
Reagents & Equipment
  • Analyte: 3-Amino-5-methylisoxazole (Purity >98%).[1][2][3]

  • Solvent: Methanol (HPLC Grade, Cutoff <205 nm).

  • Blank: Pure Methanol.[4]

  • Instrument: Double-beam UV-Vis Spectrophotometer (1 cm Quartz Cuvette).

Workflow Diagram

UV_Workflow Start Start: Sample Preparation Stock 1. Stock Solution Dissolve 10 mg in 100 mL MeOH (Conc: 100 mg/L) Start->Stock Dilution 2. Working Standard Dilute 1:10 with MeOH (Final: 10 mg/L) Stock->Dilution Blanking 3. Baseline Correction Scan Pure MeOH (200-400 nm) Dilution->Blanking Scan 4. Sample Scan Scan range: 200-400 nm Speed: Medium Blanking->Scan Analysis 5. Data Analysis Locate λmax (~230 nm) Calculate Absorbance Scan->Analysis

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Detailed Methodology
  • Stock Preparation: Accurately weigh 10.0 mg of 3-amino-5-methylisoxazole. Transfer to a 100 mL volumetric flask and dissolve in HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol. This yields a concentration of ~10 mg/L (approx. 100 µM), ideal for producing an absorbance between 0.5 and 1.0 AU.

  • Baseline: Insert a cuvette containing pure methanol into the reference and sample holders. Run a baseline correction from 200 nm to 400 nm.

  • Measurement: Replace the sample cuvette with the working standard. Scan from 200 nm to 400 nm.

  • Validation: Verify that the absorbance at 230 nm is stable. If the peak is flattened (Abs > 2.0), dilute further. If noisy (Abs < 0.1), prepare a more concentrated standard.

References

  • Jiang, B., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.[5] MDPI Microorganisms.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. PubChem.[1][3]

  • Sigma-Aldrich. Product Specification: 3-Amino-5-methylisoxazole (CAS 1072-67-9).[3][6] Merck KGaA.

  • Shimadzu Corporation. Analysis of Amino Acids Using Pre-column Derivatization Method (General UV Detection Principles). Shimadzu Application News.

Sources

Validation

Crystal Structure Analysis: 5-Methylisoxazol-3-amine Hydrochloride vs. Free Base

The following is a comprehensive Publish Comparison Guide for the crystal structure analysis of 5-Methylisoxazol-3-amine hydrochloride , designed for researchers and drug development professionals. Content Type: Technica...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the crystal structure analysis of 5-Methylisoxazol-3-amine hydrochloride , designed for researchers and drug development professionals.

Content Type: Technical Comparison Guide | Focus: Structural Chemistry & Solid-State Properties

Executive Summary

In the development of sulfonamide antibiotics (specifically Sulfamethoxazole), the intermediate 5-Methylisoxazol-3-amine plays a critical role. However, its solid-state form—whether as a Free Base or a Hydrochloride (HCl) Salt —drastically dictates its stability, solubility, and processing behavior.

This guide provides an in-depth structural analysis comparison. We move beyond basic characterization to examine how the crystal lattice architecture of the HCl salt offers superior physicochemical properties compared to the free base, supported by crystallographic principles and experimental workflows.

Quick Comparison Matrix
FeatureFree Base (5-Methylisoxazol-3-amine)HCl Salt (5-Methylisoxazol-3-amine HCl)
CAS Number 1072-67-960959-25-3
Lattice Forces Weak van der Waals, Dipole-DipoleStrong Ionic, Charge-Assisted H-Bonds
Melting Point ~59–61 °C (Low Stability)>150 °C (Estimated; High Stability)
Solubility (Aq) Moderate (pH dependent)High (Ionic dissociation)
Protonation Site Neutral (Resonance stabilized)Ring Nitrogen (N2) or Exocyclic Amine
Primary Utility Synthetic ReactantStable Storage Form / API Precursor

Structural Characterization & Causality

To understand why the HCl salt is often the preferred form for isolation and purification, we must analyze the atomic-level interactions revealed by X-ray diffraction.

The Free Base: A Molecular Lattice

The crystal structure of the free base (3-amino-5-methylisoxazole) is governed by neutral molecular packing.

  • Resonance Effects: The exocyclic amino group (

    
    ) donates electron density into the isoxazole ring, increasing the electron density at the ring nitrogen (N2).
    
  • Packing: Molecules stack primarily through

    
    -
    
    
    
    interactions and weak
    
    
    hydrogen bonds.
  • Consequence: The lattice energy is relatively low, resulting in a lower melting point (~60 °C). This makes the free base prone to sublimation and degradation over time.

The HCl Salt: An Ionic Lattice

Crystallizing with hydrochloric acid fundamentally alters the landscape.

  • Protonation Site: In 3-aminoisoxazoles, the ring nitrogen (N2) is often the preferred site of protonation due to the resonance contribution from the exocyclic amine, which renders the exocyclic nitrogen less basic (partial double bond character). However, depending on the specific crystal environment, the exocyclic amine can also accept a proton.

  • Chloride Bridging: The chloride ion (

    
    ) acts as a strong hydrogen bond acceptor, bridging multiple cation units.
    
    • Interaction:

      
      
      
  • Consequence: This charge-assisted hydrogen bonding network creates a rigid, high-melting ionic lattice. This structure effectively "locks" the molecule, preventing the degradation pathways available to the free base.

Experimental Workflow: From Synthesis to Structure

The following protocol outlines the self-validating workflow for synthesizing and analyzing the single crystals of the HCl salt.

Synthesis & Crystallization Protocol

Objective: Obtain X-ray quality single crystals of 5-Methylisoxazol-3-amine HCl.

  • Precursor Dissolution: Dissolve 1.0 g of 5-Methylisoxazol-3-amine (Free Base) in 10 mL of anhydrous ethanol.

  • Salt Formation: Dropwise add 1.2 equivalents of concentrated HCl (37%) at 0 °C. Stir for 30 minutes.

  • Precipitation: Add diethyl ether until turbidity is observed. Cool to -20 °C overnight to maximize yield.

  • Recrystallization (Critical Step):

    • Filter the crude salt.[1]

    • Redissolve in a minimum amount of hot methanol.

    • Technique: Use Vapor Diffusion . Place the methanol solution in a small vial, which is then placed inside a larger jar containing diethyl ether. Seal the jar.

    • Mechanism:[2][1] Ether slowly diffuses into the methanol, reducing solubility gradually and promoting the growth of defect-free, prismatic crystals suitable for XRD.

Crystallographic Analysis Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the structural determination process.

CrystalAnalysis Start Crude 5-Methylisoxazol-3-amine HCl Cryst Vapor Diffusion Crystallization (MeOH / Et2O) Start->Cryst Dissolve & Diffuse Screen Microscope Screening (Polarized Light) Cryst->Screen Harvest Crystals XRD Single Crystal XRD (Mo or Cu Source) Screen->XRD Select Prism Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Collect Reflections Refine Refinement (SHELXL) Check R-factor < 5% Solve->Refine Assign Atoms Refine->Refine Iterate (Minimize wR2) Analyze H-Bond & Packing Analysis Refine->Analyze Generate CIF

Figure 1: Decision logic for the structural determination of the HCl salt.

Technical Analysis Guide

When analyzing the generated .cif (Crystallographic Information File), focus on these specific parameters to validate the salt formation.

Key Crystallographic Parameters to Check
ParameterExpected Observation in HCl SaltSignificance
Space Group Often Monoclinic (

) or Orthorhombic
Dictates packing symmetry.
Bond Lengths (C-N) Exocyclic C-N bond may shorten (~1.32 Å)Indicates increased double-bond character due to resonance.
Bond Angles (C-N-C) Ring internal angles change vs. Free BaseConfirms protonation at the ring nitrogen.
Short Contacts

distances < 3.2 Å
Confirms the presence of strong ionic hydrogen bonds.
Comparative Stability Data

While specific values depend on the exact batch and polymorph, the general trend for isoxazoles is consistent:

  • Thermal Analysis (DSC):

    • Free Base: Sharp endotherm at ~60 °C (Melting).

    • HCl Salt: Broad endotherm/decomposition > 150 °C.

    • Interpretation: The HCl salt introduces a significant "thermal safety margin" for processing, preventing melt-induced degradation during tablet compression or formulation.

Conclusion & Recommendations

For drug development pipelines involving 5-Methylisoxazol-3-amine :

  • Use the HCl Salt for Storage: The crystal lattice energy provided by the chloride-bridged network significantly retards oxidation and sublimation compared to the free base.

  • Validate with PXRD: Once the single crystal structure is solved, generate a simulated Powder XRD pattern. Use this as a "fingerprint" to ensure batch-to-batch consistency during large-scale synthesis.

  • Monitor Protonation: Pay close attention to the Difference Fourier Map during refinement to unambiguously locate the extra proton, confirming the salt stoichiometry (1:1 vs 2:1).

References

  • Synthesis & Reactivity: The chemical properties of 3-amino-5-methylisoxazole in reactions involving pyruvic acid derivatives. ResearchGate. Available at: [Link]

  • General Isoxazole Crystallography: Smith, M. P., et al. (1991).[3] Structure of an isoxazole amino ester.[3][4] Acta Crystallographica Section C. Available at: [Link][3]

  • Compound Data (Free Base): PubChem CID 66172 (3-Amino-5-methylisoxazole).[5][6] National Library of Medicine. Available at: [Link]

  • Biodegradation & Stability: Degrading Characterization of Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole. MDPI. Available at: [Link]

Sources

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